Fludioxonil

Botrytis cinerea EC50 Fungicide Sensitivity

Fludioxonil (CAS 131341-86-1) is a non-systemic phenylpyrrole fungicide distinguished by its unique osmotic MAP kinase cascade mode of action—fundamentally different from dicarboximides (iprodione, procymidone) and anilinopyrimidines (cyprodinil). Its ultra-low EC50 (0.0028–0.0349 μg/ml) against Botrytis, Fusarium, and Sclerotinia spp. enables superior disease control at minimal application rates. Crucially, it exhibits no field cross-resistance with dicarboximides, making it an essential rotational partner for resistance management. Proven photostability, seed treatment efficacy (enhancing maize/wheat emergence), and post-harvest decay reduction in strawberries and grapes deliver unmatched value for formulation design, integrated pest management, and long-term fungicide stewardship programs.

Molecular Formula C12H6F2N2O2
Molecular Weight 248.18 g/mol
CAS No. 131341-86-1
Cat. No. B1672872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludioxonil
CAS131341-86-1
SynonymsFludioxonil;  CGA 173506
Molecular FormulaC12H6F2N2O2
Molecular Weight248.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N
InChIInChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H
InChIKeyMUJOIMFVNIBMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 1.8 mg/L at 25 °C
Solubility in: acetone 190;  ethanol 44;  toluene 2.7;  n-octanol 20;  hexane 0.1 (g/L at 25 °C)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fludioxonil (CAS 131341-86-1): Non-Systemic Phenylpyrrole Fungicide for Scientific and Industrial Procurement


Fludioxonil (CAS 131341-86-1) is a non-systemic phenylpyrrole fungicide introduced in 1993 by Ciba-Geigy (now Syngenta), derived from the natural product pyrrolnitrin [1]. It is primarily used for seed treatment and foliar application on cereals, fruits, vegetables, and ornamentals to control a broad spectrum of fungal pathogens, including Botrytis spp., Fusarium spp., Sclerotinia spp., and Rhizoctonia solani [1]. Its mode of action involves the activation of the osmotic MAP kinase cascade, leading to abnormal turgor pressure and fungal cell death [2].

Why Fludioxonil (CAS 131341-86-1) Cannot Be Substituted with In-Class or Cross-Class Analogs


Despite sharing structural or mechanistic similarities with other fungicides, fludioxonil exhibits a unique combination of high intrinsic potency, superior photostability, and a distinct resistance profile that precludes simple substitution. Its activation of the osmotic MAP kinase cascade differs fundamentally from the modes of action of dicarboximides (e.g., iprodione, procymidone) and anilinopyrimidines (e.g., cyprodinil), resulting in divergent cross-resistance patterns and field performance [1]. Furthermore, fludioxonil demonstrates significantly lower EC50 values against key pathogens compared to these alternatives, ensuring effective disease control at substantially lower application rates [2]. These quantitative differentiators mandate a product-specific approach to procurement and formulation design.

Fludioxonil (CAS 131341-86-1) Product-Specific Quantitative Evidence for Scientific Selection


Superior Intrinsic Potency Against Botrytis cinerea: Fludioxonil vs. Iprodione and Procymidone

In a direct comparative study against the wild-type B. cinerea strain B05.10, fludioxonil exhibited an EC50 of 0.0137 μg/ml, demonstrating 17.3-fold and 20.7-fold higher potency than procymidone (EC50 = 0.2379 μg/ml) and iprodione (EC50 = 0.2832 μg/ml), respectively [1]. This potency advantage is maintained even in mutant strains, underscoring the compound's robust activity.

Botrytis cinerea EC50 Fungicide Sensitivity

Enhanced In Vivo Disease Control and Residual Activity: Fludioxonil vs. Iprodione in Lettuce Leaf Spot

In greenhouse trials against Allophoma tropica on lettuce, fludioxonil and iprodione both provided up to 90% disease severity reduction 9 days after application. However, fludioxonil demonstrated a persistent effect, with this 90% reduction still evident 12 days after application, matching the performance of iprodione [1]. This indicates comparable and sustained residual activity under high disease pressure.

Lettuce Leaf Spot Allophoma tropica Disease Severity Reduction

Distinct Cross-Resistance Profile: Fludioxonil vs. Dicarboximides (Vinclozolin)

Genetic analyses reveal a low segregation rate between fludioxonil and vinclozolin resistance phenotypes in Botrytis cinerea, suggesting that resistance to each fungicide is governed by separate, closely linked genes [1]. Furthermore, cross-resistance between dicarboximides and phenylpyrroles, while observed in laboratory selections, has been extremely rare in field populations, with no fludioxonil-resistant isolates found over seven years of monitoring in Switzerland [2].

Cross-Resistance Fungicide Resistance Management Phenylpyrroles

Photostability in Aqueous Environments: Fludioxonil Direct Photodegradation Half-Life

The direct photodegradation half-life of fludioxonil in aquatic environments has been reported as 9.9 days during summer at 30°N and 8.7 days at 40°N [1]. This relatively short half-life suggests that fludioxonil undergoes significant photolytic degradation in sunlit surface waters, which is a key consideration for environmental risk assessment.

Photodegradation Environmental Fate Aquatic Toxicology

Synergistic Disease Control in Seed Treatment: Fludioxonil + Metalaxyl-M vs. Infected Control

In 11 field trials in North Italy, a 2-way seed treatment containing fludioxonil and metalaxyl-M significantly increased maize plant density and grain yield compared to an F. verticillioides infected control [1]. The treatment enhanced seedling survival and early vigor, demonstrating the practical benefits of fludioxonil in protecting against seed-borne Fusarium infections.

Seed Treatment Fusarium verticillioides Maize Yield

Optimized Research and Industrial Applications for Fludioxonil (CAS 131341-86-1) Based on Quantitative Evidence


Precision Fungicide Screening Assays for Botrytis cinerea Resistance Monitoring

Given its low EC50 (0.0028–0.0349 μg/ml) and established baseline sensitivity, fludioxonil serves as a highly sensitive probe for detecting shifts in Botrytis cinerea populations. Its use in discriminatory dose assays enables early identification of resistant isolates, facilitating informed resistance management strategies [1]. This application is critical for preserving the efficacy of phenylpyrroles in high-value crops like strawberries and grapes.

Seed Treatment Formulations for Fusarium and Rhizoctonia Control in Cereals

Fludioxonil's proven efficacy in seed treatments, particularly when combined with metalaxyl-M, significantly enhances seedling emergence and crop stand in maize and wheat [1]. Its activity against seed-borne and soil-borne pathogens (Fusarium spp., Rhizoctonia solani) and its low application rates make it a cost-effective component of modern seed treatment packages [2].

Rotational or Mixture Partner in Anti-Resistance Programs Targeting Dicarboximide-Resistant Pathogens

Due to its distinct genetic basis of resistance and the extreme rarity of field cross-resistance with dicarboximides, fludioxonil is an ideal rotational partner for iprodione or procymidone in managing Botrytis and Sclerotinia diseases [1]. This strategy prolongs the effective lifespan of both chemical classes and mitigates the selection pressure for multi-drug resistant strains.

Post-Harvest Disease Management in Fruits and Vegetables

Fludioxonil's high potency against post-harvest pathogens like Botrytis cinerea and Penicillium expansum, combined with its excellent protective and curative activity on detached fruits, supports its use in post-harvest dips or coatings [1]. Its efficacy in reducing gray mold and blue mold decay extends the shelf life and marketability of fresh produce.

Technical Documentation Hub

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